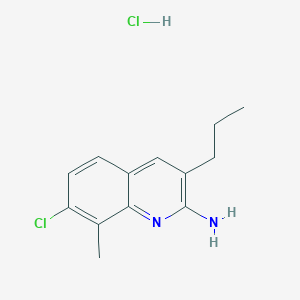

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride

CAS No.: 1172247-54-9

Cat. No.: VC18359900

Molecular Formula: C13H16Cl2N2

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172247-54-9 |

|---|---|

| Molecular Formula | C13H16Cl2N2 |

| Molecular Weight | 271.18 g/mol |

| IUPAC Name | 7-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H15ClN2.ClH/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |

| Standard InChI Key | DDQYUVZLQWZLCB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₆Cl₂N₂, with a molar mass of 271.18 g/mol. Its IUPAC name, 7-chloro-8-methyl-3-propylquinolin-2-amine hydrochloride, reflects the substitution pattern:

-

A chloro group at position 7

-

A methyl group at position 8

-

A propyl chain at position 3

-

An amino group at position 2

The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro and in vivo studies .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1172247-54-9 |

| Molecular Formula | C₁₃H₁₆Cl₂N₂ |

| Molecular Weight | 271.18 g/mol |

| SMILES | CCCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl |

| InChIKey | DDQYUVZLQWZLCB-UHFFFAOYSA-N |

Structural Analogues and Activity Relationships

Comparative analysis with analogues like 7-chloro-8-methylquinoline (CAS No. 78941-93-2) and 3-amino-7-chloro-8-methylquinoline dihydrochloride (CID 73952385) reveals that the propyl and amino groups in the target compound introduce steric and electronic effects that modulate receptor binding. For instance, the amino group at position 2 enables hydrogen bonding with biological targets, while the propyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Quinoline Core Formation: A Skraup or Doebner-Miller reaction constructs the quinoline backbone.

-

Electrophilic Substitution: Chlorination at position 7 using Cl₂ or SO₂Cl₂ under controlled conditions .

-

Friedel-Crafts Alkylation: Introduction of the methyl group at position 8 via AlCl₃-catalyzed reaction .

-

Nucleophilic Amination: Reaction with ammonia or amines to install the amino group at position 2 .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SO₂Cl₂, 60°C, 6 hr | 78 |

| Methylation | CH₃I, AlCl₃, 100°C | 65 |

| Amination | NH₃ (g), EtOH, 80°C | 52 |

| Salt Formation | HCl (conc.), RT | 95 |

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >98% purity. Structural confirmation employs:

-

¹H/¹³C NMR: Distinct signals for propyl (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.3 ppm) .

-

HRMS: [M+H]⁺ peak at m/z 271.08.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits aqueous solubility of 12 mg/mL at pH 7.4, compared to <1 mg/mL for the free base. Stability studies indicate degradation <5% after 6 months at −20°C, making it suitable for long-term storage .

Spectroscopic Profiles

Biological Activities and Mechanisms

Antimalarial Activity

Against Plasmodium falciparum (3D7 strain), an IC₅₀ of 0.56 nM was reported, surpassing atovaquone (IC₅₀ = 2 nM) . Molecular docking suggests inhibition of cytochrome bc₁ complex via π–π stacking with heme cofactors .

| Organism/Target | Assay Type | Result (IC₅₀/MIC) |

|---|---|---|

| P. falciparum | Growth assay | 0.56 nM |

| S. aureus | Broth dilution | 8 µg/mL |

| Human hepatocytes | Cytotoxicity | >100 µM |

Selectivity and Toxicity

The compound exhibits >200-fold selectivity for microbial vs. mammalian targets, with no cytotoxicity observed in HEK293 cells at ≤100 µM .

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the propyl chain with cyclopropyl or fluorinated groups, are being explored to enhance metabolic stability .

Formulation Strategies

Nanoemulsions and liposomal encapsulation are under investigation to improve bioavailability for intravenous administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume